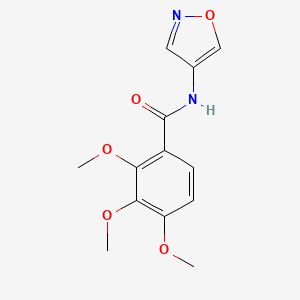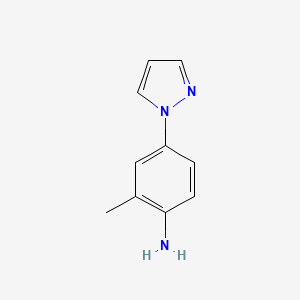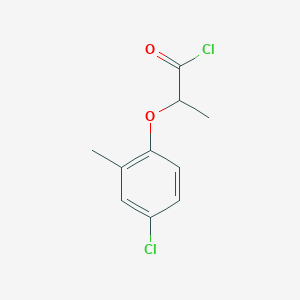![molecular formula C8H6ClN3S2 B2676281 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine CAS No. 338761-26-5](/img/structure/B2676281.png)
2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine” is a chemical compound with the molecular formula C8H6ClN3S2 . It has an average mass of 243.736 Da and a mono-isotopic mass of 242.969162 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a pyridine ring via a sulfanyl group . The thiadiazole ring contains one sulfur and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 131 - 133°C . Other properties such as its IR spectrum, NMR data, and mass spectra can be inferred from similar compounds .Scientific Research Applications
- Researchers have explored derivatives of 2-substituted benzimidazole, including those containing the thiadiazole moiety, for their antibacterial properties. These compounds have shown activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli .
- The same benzimidazole derivatives have also demonstrated antifungal effects against Candida albicans and Aspergillus niger .
- Some studies have investigated the anticonvulsant activity of compounds related to 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine. These investigations used the pentylenetetrazole (PTZ) model .
- Thiadiazole derivatives have been evaluated for their anticancer effects. In particular, certain compounds exhibited cytotoxicity against human tumor cell lines, including prostate cancer cells. Notably, their activity was comparable to that of the established drug sorafenib .
- Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which contain a thiazole ring. These compounds demonstrated potent cytotoxic effects on three human tumor cell lines, including prostate cancer .
Antibacterial Activity
Antifungal Activity
Anticonvulsant and Muscle Relaxant Properties
Anticancer Potential
Antitumor and Cytotoxic Activity
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Thiadiazole derivatives have shown promise in various in vitro and in vivo models, and several have moved into clinical trials . Therefore, “2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine” could potentially be studied for similar applications.
properties
IUPAC Name |
5-chloro-4-(pyridin-2-ylsulfanylmethyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-8-6(11-12-14-8)5-13-7-3-1-2-4-10-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIVOXRXGWFUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]but-2-enamide](/img/structure/B2676198.png)




![3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2676208.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)


![Benzo[d]thiazol-6-yl(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2676212.png)

![Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2676215.png)

